1-methyl-5-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide
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Overview
Description
1-methyl-5-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring
Preparation Methods
The synthesis of 1-methyl-5-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trimethoxyphenyl groups using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-methyl-5-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-methyl-5-oxo-2-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O5/c1-23-18(24)12-15(19(23)13-8-6-5-7-9-13)21(25)22-14-10-16(26-2)20(28-4)17(11-14)27-3/h5-11,15,19H,12H2,1-4H3,(H,22,25) |
InChI Key |
QZSOJOIIGOOWRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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